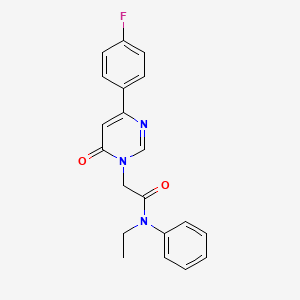

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Description

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide (Molecular Formula: C₂₅H₂₇FN₄O₂; Molecular Weight: 434.51 g/mol) is a pyrimidine derivative featuring a fluorophenyl substituent at the 4-position and an oxo group at the 6-position of the pyrimidine ring.

Properties

IUPAC Name |

N-ethyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-2-24(17-6-4-3-5-7-17)20(26)13-23-14-22-18(12-19(23)25)15-8-10-16(21)11-9-15/h3-12,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWZZCWCMFJJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Substituent Effects: The 4-fluorophenyl group in the target compound and analogs (e.g., ) is associated with enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets.

- Oxo vs. Hydroxy Groups: The 6-oxo group in the target compound may confer rigidity to the pyrimidine ring, whereas the 6-hydroxyphenyl group in ’s analog introduces a hydrogen-bond donor, critical for interactions with HIV-1 RT .

- Morpholino and Ethyl Substitutions: The morpholino group in ’s compound improves aqueous solubility, a pharmacokinetic advantage over the fluorophenyl-containing analogs .

Biological Activity

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C22H20FN3O4

- Molecular Weight : 409.4 g/mol

- CAS Number : 1260909-72-5

Anticancer Properties

Research indicates that derivatives of N-phenylacetamide, including this compound, exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | PC3 | 52 | |

| N-(p-nitro) derivative | MCF-7 | 100 | |

| Imatinib (reference drug) | PC3 | 40 |

These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anticonvulsant Activity

In addition to its anticancer properties, N-ethyl derivatives have been investigated for their anticonvulsant effects. A study focused on the synthesis and evaluation of N-phenylacetamide derivatives indicated that certain analogs demonstrated significant activity in animal models of epilepsy. The compounds were tested using maximal electroshock (MES) and pentylenetetrazole-induced seizure models.

| Compound | Dose (mg/kg) | MES Protection (%) | Reference |

|---|---|---|---|

| Compound 19 | 300 at 0.5 h | High | |

| Compound 24 (morpholine derivative) | 100 at 0.5 h | Moderate |

The results showed that these compounds could provide protection against seizures, indicating their potential as new antiepileptic drugs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in cancer cell proliferation and neuronal excitability.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various phenylacetamide derivatives found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines, suggesting structure–activity relationships (SAR) that could guide future drug design efforts .

- Anticonvulsant Screening : The anticonvulsant activity was assessed through rigorous testing in animal models, revealing that certain derivatives provided significant protection against induced seizures while also exhibiting lower toxicity compared to established antiepileptic drugs .

- Synthesis and Optimization : Research into synthetic routes for producing this compound has focused on improving yield and purity through advanced techniques such as automated reactors and continuous flow systems, which are essential for scaling up production for clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidinone intermediates with acetamide derivatives. Key steps require precise temperature control (70–90°C) in polar aprotic solvents (e.g., DMF or acetonitrile) and acid catalysts (e.g., HCl or H₂SO₄) to achieve yields >75% . Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for isolating high-purity products.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with characteristic shifts for the fluorophenyl (δ 7.2–7.8 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 393.12) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in the acetamide and pyrimidinone moieties .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition or HDAC modulation). Use cell lines relevant to the compound’s structural analogs (e.g., MCF-7 for anticancer activity or HEK293 for neurological targets). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and analyze bioactivity changes:

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Solutions include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay at 48 hrs).

- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude batch-to-batch variability .

- Meta-Analysis : Pool data from peer-reviewed studies (e.g., Anticancer Research, Journal of Medicinal Chemistry) to identify trends .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be experimentally improved?

- Methodological Answer :

- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .

- In Silico Modeling : Use SwissADME to predict logP and BBB permeability, guiding structural tweaks .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Methodological Answer : Variations may stem from:

- Cell Line Heterogeneity : Sensitivity differences between solid tumors (e.g., MDA-MB-231 vs. blood cancers) .

- Off-Target Effects : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Metabolic Instability : Use liver microsome assays (human vs. rodent) to assess degradation rates .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.